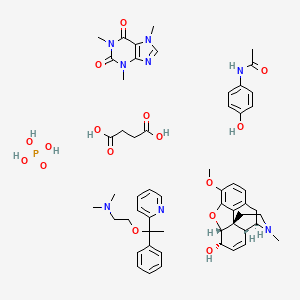
Syndol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syndol, also known as this compound, is a useful research compound. Its molecular formula is C55H71N8O16P and its molecular weight is 1131.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Composition and Properties
- Molecular Formula : C55H71N8O16P
- Molecular Weight : 1131.2 g/mol
- Components :
- Paracetamol (acetaminophen)
- Codeine phosphate
- Caffeine
- Doxylamine succinate
Treatment of Tension Headaches
Syndol has been evaluated in various clinical settings for its efficacy in managing tension-type headaches. A multicenter study involving 104 patients demonstrated that this compound provided significant relief from headache symptoms in approximately 81.7% of participants. The study highlighted the following key points:
- Dosage : Recommended at one or two tablets every four hours as needed, with a maximum of eight tablets per day.
- Efficacy : Patients reported varying degrees of pain relief, with many noting substantial improvement within hours of administration.
- Side Effects : Common side effects included drowsiness, dizziness, and dry mouth, but no patients discontinued due to adverse effects .
Efficacy in General Practice
In a general practice evaluation, this compound was found to be effective for both organic and psychogenic symptoms associated with tension headaches. The study involved diverse practices across the UK and confirmed the medication's role as a calmative analgesic .
Case Study 1: Multicenter Evaluation
A multicenter evaluation conducted in the UK assessed this compound's effectiveness among patients diagnosed with tension headaches. The following results were observed:
| Outcome Measure | Result |
|---|---|
| Percentage of Patients Reporting Relief | 81.7% |
| Common Side Effects | Drowsiness (12), Dizziness (8) |
| Total Side Effects Reported | 27 |
This study underscored the medication's potential benefits in managing headaches while also noting the importance of monitoring for side effects .
Case Study 2: Pilot Study
A pilot study involving eleven patients reported that 81% experienced rapid relief from headaches within four hours after taking this compound. This indicates the compound's quick onset of action, making it suitable for acute headache management .
Safety and Considerations
While this compound is effective for pain relief, it is essential to consider safety profiles and contraindications:
- Contraindications : Use is advised against in patients with severe renal insufficiency, chronic alcohol use, or those on certain medications that may interact adversely.
- Monitoring : Patients should be monitored for signs of severe cutaneous adverse reactions when using paracetamol-containing medications .
Propiedades
Número CAS |
79953-81-4 |
|---|---|
Fórmula molecular |
C55H71N8O16P |
Peso molecular |
1131.2 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C17H22N2O.C8H10N4O2.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |
Clave InChI |
MYMDPRKBDNPRSG-YYWUANBLSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Sinónimos |
Syndol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















